3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Catalog No.
S804666
CAS No.
625120-81-2
M.F
C9H20NO2Cl
M. Wt
209.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methyl(pentyl)amino)propanoic acid hydrochlorid...

CAS Number

625120-81-2

Product Name

3-(Methyl(pentyl)amino)propanoic acid hydrochloride

IUPAC Name

3-[methyl(pentyl)amino]propanoic acid;hydrochloride

Molecular Formula

C9H20NO2Cl

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H

InChI Key

YDWXRULMHQZBEX-UHFFFAOYSA-N

SMILES

CCCCCN(C)CCC(=O)O.Cl

Synonyms

3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride; N-Methyl-N-pentyl-β-alanine Hydrochloride; Ibanic Acid Hydrochloride; Ibandronate Related Compound A

Canonical SMILES

CCCCCN(C)CCC(=O)O.Cl

3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a chemical compound with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol. It is primarily recognized as an intermediate in the synthesis of biphosphonate drugs, particularly ibandronate sodium, which is used in the treatment of osteoporosis and other bone-related diseases . The compound features a propanoic acid backbone with a methyl(pentyl)amino group, which contributes to its biological activity and chemical reactivity.

As a research compound related to Ibandronate, 3-(Methyl(pentyl)amino)propanoic acid hydrochloride might possess similar mechanisms of action. Ibandronate binds to hydroxyapatite, the mineral component of bone, inhibiting bone resorption by osteoclasts (bone-degrading cells) []. However, the specific interaction and mechanism of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride with biological systems remain unclear and require further investigation.

, including:

  • Oxidation: It can be oxidized to yield various products, depending on the oxidizing agents used.
  • Reduction: The compound is amenable to reduction reactions using standard reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are common, particularly involving the amino group that can be replaced by other nucleophiles .

These reactions are essential for its application in synthetic organic chemistry and pharmaceutical development.

3-(Methyl(pentyl)amino)propanoic acid hydrochloride exhibits notable biological activity, primarily due to its role as an intermediate in the synthesis of ibandronate sodium. This compound inhibits bone resorption by binding to hydroxyapatite in bone tissue and inhibiting osteoclast activity, which is crucial for maintaining bone density . Additionally, it may influence cellular processes such as signaling pathways and gene expression due to its structural properties.

The synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride typically involves a two-step process:

  • Michael Addition Reaction: N-amylamine reacts with an acrylate to form 3-(N-pentylamino)propionate.
  • Formation of Hydrochloride: The resulting product is then reacted with formic acid and formaldehyde, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

This method is characterized by high yields and purity, making it suitable for industrial production.

The primary applications of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride include:

  • Pharmaceutical Development: As an intermediate in the synthesis of ibandronate sodium, it plays a vital role in developing treatments for osteoporosis.
  • Analytical Chemistry: It serves as a reference standard for method development and validation in various analytical techniques .
  • Biological Research: The compound is utilized in studies related to cellular interactions and molecular biology, contributing to advancements in therapeutic research.

Studies involving 3-(Methyl(pentyl)amino)propanoic acid hydrochloride focus on its interactions with biological targets. Its mechanism of action primarily involves inhibiting osteoclast function through binding to hydroxyapatite, thus preventing excessive bone resorption. This interaction is critical for understanding its therapeutic effects in bone diseases . Furthermore, ongoing research explores its potential impacts on cellular signaling pathways and metabolic processes.

Several compounds share structural or functional similarities with 3-(Methyl(pentyl)amino)propanoic acid hydrochloride. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Ibandronate SodiumBiphosphonate structure; contains nitrogen atomsPrimarily used for osteoporosis treatment
Alendronic AcidContains nitrogen; biphosphonate structureDifferent pharmacokinetics compared to ibandronate
Risedronate SodiumSimilar biphosphonate structure; different side chainsVarying efficacy profiles in clinical use

These compounds are unique in their specific side chains or additional functional groups that influence their pharmacological properties and therapeutic applications.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White Solid

Melting Point

101-103°C

UNII

E7FT72BUU1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

625120-81-2

Dates

Modify: 2023-08-15

Explore Compound Types